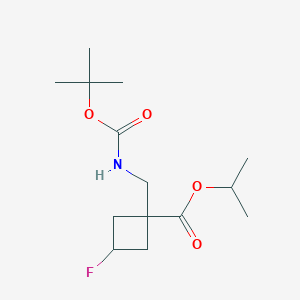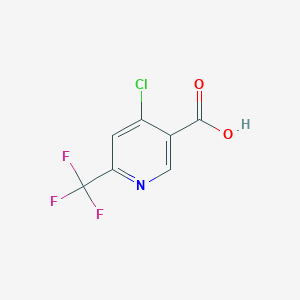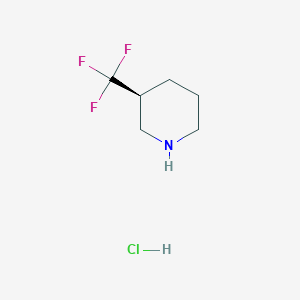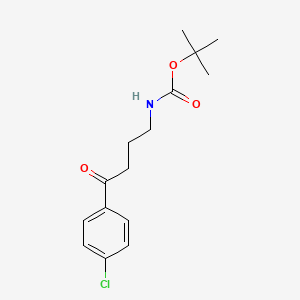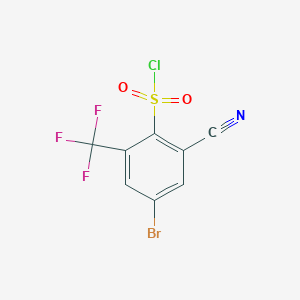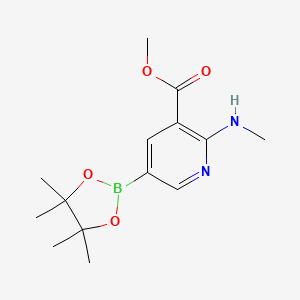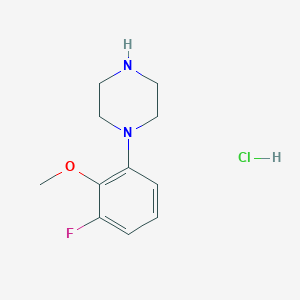
1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride
Descripción general
Descripción
“1-(3-Fluoro-2-methoxyphenyl)piperazine” is an organic compound with the CAS Number: 1121613-46-4 . It has a molecular weight of 210.25 and its IUPAC name is 1-(3-fluoro-2-methoxyphenyl)piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-2-methoxyphenyl)piperazine” can be represented by the linear formula C11H15FN2O . More detailed structural information may be available from resources like the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized various piperazine derivatives, including 1-(3-Fluoro-2-methoxyphenyl)piperazine, to explore their biological activities. These compounds were synthesized using different methods, including conventional, microwave, and ultrasound-mediated techniques, to improve yield and reduce reaction times. The chemical structures were confirmed using spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR, alongside CHN elemental analysis and single crystal XRD data for precise structural determination (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation and Potential Applications
- Anticancer and CA Inhibitory Effects: New Mannich bases incorporating piperazine structures have been evaluated for their cytotoxic/anticancer activities and carbonic anhydrase (CA) inhibitory effects. Some compounds showed significant potency, suggesting potential applications in cancer therapy and enzyme inhibition research (Gul et al., 2019).
- Antimicrobial and Enzyme Inhibitory Activities: Piperazine derivatives have demonstrated promising antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings highlight their potential as leads for developing new antimicrobial and enzyme inhibitory agents (Mermer et al., 2018).
- Antibacterial and Anthelmintic Activity: Certain piperazine derivatives exhibited moderate anthelmintic activity and poor antibacterial activity, indicating their potential use in treating parasitic infections (Sanjeevarayappa et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSUGKSQLQMQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-2-methoxyphenyl)piperazine hydrochloride | |
CAS RN |
1396762-35-8 | |
| Record name | Piperazine, 1-(3-fluoro-2-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



